molecular formula C27H29N3O5 B264880 N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide

N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide

货号 B264880
分子量: 475.5 g/mol
InChI 键: ZNHWSRWLXODSGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key player in the B cell receptor (BCR) signaling pathway, which is essential for the development and function of B cells. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of B cell malignancies and autoimmune diseases.

作用机制

BTK is a cytoplasmic tyrosine kinase that is activated upon binding of the BCR to its antigen. BTK phosphorylates downstream targets, leading to activation of multiple signaling pathways that promote B cell survival, proliferation, and differentiation. Inhibition of BTK by N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide blocks these signaling pathways, leading to decreased B cell activation and survival.
Biochemical and physiological effects:
This compound has been shown to inhibit BTK activity in both healthy and malignant B cells, with minimal effects on other cell types. In preclinical studies, this compound demonstrated dose-dependent inhibition of BTK phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and induction of apoptosis. This compound also showed favorable pharmacokinetic properties, including good oral bioavailability and long half-life.

实验室实验的优点和局限性

One advantage of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide is its high potency and selectivity for BTK, which allows for effective inhibition of BCR signaling at low concentrations. This compound also has good oral bioavailability and long half-life, which makes it suitable for chronic dosing in preclinical and clinical studies. However, one limitation of this compound is its potential for off-target effects, as BTK is also expressed in other cell types such as macrophages and dendritic cells. This may lead to unwanted immune suppression and adverse effects.

未来方向

There are several future directions for research on N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide. One area of interest is the evaluation of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors and CAR-T cell therapy. Another direction is the exploration of this compound in autoimmune diseases, such as rheumatoid arthritis and lupus, where BCR signaling plays a key role in disease pathogenesis. Finally, further studies are needed to better understand the potential off-target effects of this compound and to identify strategies to mitigate these effects.

合成方法

The synthesis of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide involves several steps, starting from commercially available starting materials. The key intermediate is a furochromene derivative, which is prepared by a series of reactions including Suzuki coupling, cyclization, and oxidation. The furochromene is then coupled with an isonicotinamide moiety using standard peptide coupling chemistry. The final product is obtained after purification by column chromatography and recrystallization.

科学研究应用

N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound demonstrated potent and selective inhibition of BTK, leading to inhibition of BCR signaling, decreased cell proliferation, and induction of apoptosis. This compound also showed synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

属性

分子式

C27H29N3O5

分子量

475.5 g/mol

IUPAC 名称

N-[2-[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C27H29N3O5/c1-16-18(5-6-24(31)29-11-12-30-25(32)17-7-9-28-10-8-17)26(33)35-23-14-22-20(13-19(16)23)21(15-34-22)27(2,3)4/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,29,31)(H,30,32)

InChI 键

ZNHWSRWLXODSGT-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C(=C2)OC=C3C(C)(C)C)CCC(=O)NCCNC(=O)C4=CC=NC=C4

规范 SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCCNC(=O)C4=CC=NC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。